Lipophilicity Modulation: XLogP3 Comparison vs. Unsubstituted Piperazine Analog
The methanesulfonyl group reduces lipophilicity relative to aryl-substituted analogs while increasing it compared to unsubstituted piperazine, achieving a balanced XLogP3 of 1.9 [1]. This is higher than the unsubstituted 2-(piperazin-1-yl)-1,3-benzothiazole (ACD/LogP = 1.45 ), indicating improved passive membrane permeability without excessive lipophilicity that could lead to promiscuous binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 2-(Piperazin-1-yl)-1,3-benzothiazole (ACD/LogP = 1.45) |
| Quantified Difference | ΔLogP = +0.45 (target is more lipophilic) |
| Conditions | Computed values; XLogP3 (PubChem) vs. ACD/LogP (LookChem) |
Why This Matters
This difference impacts solubility and permeability, critical for selecting the appropriate building block in CNS drug discovery where balanced LogP is essential for blood-brain barrier penetration.
- [1] PubChem. 2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole. CID 654656. National Center for Biotechnology Information. View Source
